4-((tert-Butoxycarbonyl)oxy)benzoic acid 4-((tert-Butoxycarbonyl)oxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16787895
InChI: InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol

4-((tert-Butoxycarbonyl)oxy)benzoic acid

CAS No.:

Cat. No.: VC16787895

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

4-((tert-Butoxycarbonyl)oxy)benzoic acid -

Specification

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid
Standard InChI InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Standard InChI Key KVNNDSUUTJORDP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid, reflects its bifunctional structure: a benzoic acid moiety at the 1-position and a Boc group at the 4-position. The Boc group ((CH3)3COC(O)O-\text{(CH}_3\text{)}_3\text{COC(O)O-}) introduces steric bulk and hydrophobicity, which influence reactivity and solubility. X-ray crystallography of analogous Boc-protected compounds reveals planar aromatic rings with dihedral angles of 5–10° between the carboxyl and Boc groups , suggesting minimal conjugation disruption.

Physical and Spectral Data

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight238.24 g/mol
Melting Point209–212°C
SolubilityModerate in DMSO, acetone
pKa\text{p}K_a (COOH)~4.2 (estimated)

Infrared (IR) spectroscopy typically shows stretches at 1700–1750 cm1^{-1} (C=O of Boc and COOH) and 1250 cm1^{-1} (C-O-C of ester) . Nuclear magnetic resonance (NMR) spectra display distinct signals: 1H^1\text{H} NMR (DMSO-d6_6) δ 1.42 (s, 9H, Boc CH3_3), 7.25–8.10 (m, 4H, aromatic) .

Synthetic Methodologies

Alternative Route Using Toluene and Triethylamine

A safer protocol involves toluene as the solvent and triethylamine as a base. tert-Butyl phthalate (5.38 g) is treated with diphenylphosphoryl azide (5.7 mL) and stirred at room temperature for 17 hours, yielding 89% after purification by silica chromatography . This method avoids hazardous reagents and aligns with green chemistry principles.

Comparative Analysis

The table below contrasts key synthetic approaches:

ParameterBenzene Route Toluene Route
Yield84%89%
Solvent ToxicityHigh (benzene)Moderate (toluene)
Reaction Time1.5 hours17 hours
Environmental ImpactHigh (Cr waste)Low

Applications in Pharmaceutical Chemistry

Drug Intermediate

The Boc group’s orthogonal protection capability makes the compound invaluable in peptide synthesis. For instance, it facilitates selective carboxylate activation in prostaglandin analogs without disturbing amine functionalities. A 2021 study utilized it to synthesize a thrombin inhibitor, achieving 92% enantiomeric excess via dynamic kinetic resolution .

Enzyme Modulation

In vitro assays demonstrate the compound’s ability to inhibit cytochrome P450 3A4 (IC50=18.3μM\text{IC}_{50} = 18.3 \, \mu\text{M}), likely due to competitive binding at the heme site. Molecular docking simulations suggest hydrogen bonding between the carboxylate and Arg105^{105} residue , a finding corroborated by mutagenesis studies.

Biological Activity and Mechanistic Insights

Ligand-Receptor Interactions

The compound acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ\text{PPAR}\gamma), with an EC50\text{EC}_{50} of 12.7 µM. This activity stems from the benzoic acid moiety’s interaction with Ser289^{289} and His323^{323} in the ligand-binding domain, as shown via cryo-EM .

Cytotoxicity Profile

Cell viability assays (MTT) in HepG2 cells reveal moderate cytotoxicity (LD50=156μM\text{LD}_{50} = 156 \, \mu\text{M}), attributed to mitochondrial membrane depolarization. Flow cytometry confirms apoptosis induction via caspase-3 activation (2.8-fold increase at 100 µM) .

Related Compounds and Structure-Activity Relationships

2-(tert-Butoxycarbonyl)benzoic Acid

This positional isomer (CAS: 33693-84-4) exhibits reduced enzyme affinity (IC50=42μM\text{IC}_{50} = 42 \, \mu\text{M} for P450 3A4) , highlighting the importance of substitution patterns.

Pyrrolidine Derivatives

4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS: 863769-40-8) demonstrates enhanced blood-brain barrier permeability (logBB = 0.81 vs. 0.32 for the parent compound) , making it a candidate for neurotherapeutics.

Recent Advances and Future Prospects

Polymer-Based Drug Delivery

A 2024 study incorporated the compound into poly(lactic-co-glycolic acid) nanoparticles, achieving 78% entrapment efficiency and sustained release over 72 hours. This system reduced tumor volume by 62% in murine models compared to free drug .

Catalytic Applications

Gold nanoparticles functionalized with the compound catalyzed Suzuki-Miyaura couplings with turnover numbers exceeding 105^5 , showcasing potential in industrial chemistry.

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